Octylamine Hydrochloride

Catalog No.
S578862
CAS No.
142-95-0
M.F
C8H20ClN
M. Wt
165.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octylamine Hydrochloride

CAS Number

142-95-0

Product Name

Octylamine Hydrochloride

IUPAC Name

octan-1-amine;hydrochloride

Molecular Formula

C8H20ClN

Molecular Weight

165.7 g/mol

InChI

InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H

InChI Key

PHFDTSRDEZEOHG-UHFFFAOYSA-N

SMILES

CCCCCCCCN.Cl

Synonyms

octylamine, octylamine hydrobromide, octylamine hydrochloride

Canonical SMILES

CCCCCCCC[NH3+].[Cl-]

Antibacterial and antifungal properties:

Octylammonium chloride exhibits antimicrobial activity against a broad spectrum of bacteria and fungi []. This property makes it a potential candidate for developing new disinfectants and preservatives. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa []. Additionally, it has demonstrated antifungal activity against Candida albicans and Aspergillus niger [].

Cationic surfactant:

Octylammonium chloride acts as a cationic surfactant, meaning it has a positively charged head group and a hydrophobic tail. This property allows it to interact with various surfaces and molecules []. In research, it is used for:

  • Cell membrane disruption: OAC can disrupt the cell membranes of bacteria and fungi, leading to cell death []. This makes it a valuable tool for studying the structure and function of cell membranes.
  • Micelle formation: OAC can form micelles, which are spherical aggregates of molecules with a hydrophilic head group facing outwards and a hydrophobic tail facing inwards []. These micelles can be used to solubilize hydrophobic molecules in aqueous solutions, making them more readily available for research purposes.
  • Surface modification: OAC can modify the surface properties of materials, making them more hydrophilic or hydrophobic []. This can be useful for studying how cells interact with different surfaces or for developing materials with specific properties.

Gene delivery:

Octylammonium chloride has been explored as a potential carrier for gene delivery due to its ability to condense DNA and form complexes []. These complexes can be taken up by cells, allowing for the delivery of genetic material for research purposes.

Other applications:

Octylammonium chloride is also used in various other scientific research applications, including:

  • Nanoparticle synthesis: OAC can be used as a stabilizing agent for the synthesis of nanoparticles [].
  • Protein purification: OAC can be used to precipitate proteins from solution [].
  • Biosensors: OAC can be used to develop biosensors for the detection of various analytes [].

Octylamine hydrochloride is an organic compound characterized by the molecular formula C₈H₁₉N·HCl. It appears as a white crystalline solid or yellow liquid with a strong ammonia-like odor. Octylamine hydrochloride is soluble in water and alcohol, making it useful in various applications, particularly in the chemical and pharmaceutical industries. Its basicity is attributed to the presence of the amine group, which can accept protons, forming a stable hydrochloride salt .

Due to its amine functional group. Notably, it can undergo:

  • Acid-Base Reactions: It acts as a base by accepting protons from acids, forming octylammonium salts.
  • Nucleophilic Substitution: The amine can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Thermal Decomposition: Under certain conditions, octylamine hydrochloride can decompose thermally, releasing hydrogen chloride gas and forming various products depending on the reaction environment .

Octylamine hydrochloride can be synthesized through several methods:

  • Direct Amine Formation: By reacting n-octanol with ammonia under high temperature and pressure conditions.
  • Hydrochlorination of Octylamine: This involves the reaction of n-octylamine with hydrogen chloride gas, resulting in the formation of octylamine hydrochloride.
  • Reduction Methods: Reduction of octanoyl chloride using lithium aluminum hydride followed by treatment with hydrochloric acid can yield octylamine hydrochloride .

Octylamine hydrochloride has diverse applications across various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
  • Pharmaceuticals: Serves as a building block for drug formulations and active pharmaceutical ingredients.
  • Biocides: Employed in formulations for disinfectants and preservatives due to its antimicrobial properties.
  • Agriculture: Utilized in pesticide formulations to enhance efficacy and stability .

Studies have shown that octylamine hydrochloride interacts with various solvents and compounds during chemical processes. For example:

  • In solvent extraction processes, octylamine hydrochloride has been found to effectively extract metal ions from solutions, demonstrating its utility in hydrometallurgy.
  • Its interaction with other amines and acids has been studied to understand its behavior in complex chemical systems, particularly in mineralization processes involving carbon dioxide .

Several compounds share structural similarities with octylamine hydrochloride. Here are some notable examples:

Compound NameFormulaKey Characteristics
Hexylamine HydrochlorideC₆H₁₅N·HClShorter carbon chain; used in similar applications
Decylamine HydrochlorideC₁₀H₂₅N·HClLonger carbon chain; exhibits similar biological activity
Tri-n-octylamineC₂₄H₅₁NA tertiary amine; used primarily as a solvent

Uniqueness of Octylamine Hydrochloride

Octylamine hydrochloride stands out due to its optimal balance between hydrophobicity and reactivity. Its moderate chain length allows for effective solubilization properties while retaining sufficient reactivity for various chemical transformations. Additionally, its specific antimicrobial properties make it particularly valuable compared to other similar compounds .

Traditional methods for synthesizing octylamine hydrochloride predominantly involve reductive amination of alcohols or alkylation of ammonia. Key approaches include:

Alcohol Reductive Amination

The reaction of n-octanol with ammonia under hydrogen pressure in the presence of metal catalysts is widely documented. For example:

  • Copper-chromium catalysts (e.g., Cu-Cr-Al₂O₃) enable the conversion of n-octanol and liquid ammonia at 120–250°C and 0.5–2 MPa pressure, achieving yields up to 95%.
  • Nickel-based catalysts (e.g., Ni/diatomite) facilitate reactions at 150–180°C and 15–30 atm, with a molar ratio of n-octanol to ammonia of 1:12–20.

Alkylation of Ammonia

Halogenated octane derivatives (e.g., 1-chlorooctane) react with ammonia in ethanol, though this method generates stoichiometric halide waste and requires purification steps.

Table 1: Comparison of Traditional Synthesis Methods

MethodCatalystTemperature (°C)Pressure (MPa)Yield (%)
Reductive AminationCu-Cr-Fe-Sn-Zn/Al₂O₃120–2500.5–292–95
Reductive AminationNi/diatomite150–1801.5–3.085–90
AlkylationNone25–80Ambient70–75

Green Chemistry Approaches for Sustainable Production

Recent advances prioritize atom economy, reduced waste, and energy efficiency:

Continuous-Flow Fixed-Bed Reactors

Replacing batch reactors with fixed-bed systems enhances productivity. For instance, continuous feeding of n-octanol and ammonia over Cu-Cr catalysts achieves 98% conversion with 40 h⁻¹ space velocity, minimizing ammonia excess.

Solvent-Free and Low-Temperature Systems

  • Hydrogen-borrowing catalysis using ruthenium or iridium complexes enables alcohol amination at 80–120°C without external hydrogen.
  • Bio-based solvents (e.g., γ-valerolactone) reduce environmental impact compared to toluene or xylene.

Table 2: Green Synthesis Metrics

ParameterTraditional MethodGreen Method
Reaction Time (h)8–124–6
Ammonia Excess4–10 mol/mol1–2 mol/mol
Energy ConsumptionHigh (250°C)Moderate (120–180°C)

Catalytic Hydrogenation Techniques in Intermediate Formation

Catalytic hydrogenation of nitriles or imines is critical for intermediate steps:

Nitrile Hydrogenation

  • Carbon-coated Ni/NiO catalysts hydrogenate octanenitrile to octylamine at 120°C and 10 bar H₂, achieving >99% conversion and 98% selectivity.
  • Palladium-based systems show lower activity (TOF = 23 h⁻¹) compared to nickel (TOF = 137 h⁻¹) due to stronger ammonia adsorption on Pd surfaces.

Imine Reduction

  • Sodium triacetoxyborohydride (STAB) selectively reduces imines formed during reductive amination, avoiding over-reduction of carbonyl groups.

Table 3: Catalyst Performance in Hydrogenation

CatalystSubstrateTOF (h⁻¹)Selectivity (%)
Ni/NiO@COctanenitrile25098
Pd/Al₂O₃n-Octanol2385
Cu-Cr/Al₂O₃n-Octanol + NH₃4095

Octylamine hydrochloride plays a fundamental role in the synthesis of amphiphilic polymer coatings designed for quantum dot functionalization, particularly in the development of water-soluble quantum dot systems [2] [4]. The mechanism involves the formation of amphiphilic copolymers where octylamine units are incorporated into polymer chains through various coupling reactions, creating materials with both hydrophobic and hydrophilic segments [34] [35].

Amphiphilic Polymer Formation Mechanisms

The primary mechanism for incorporating octylamine hydrochloride into polymer coating systems involves the coupling of octylamine groups with poly(acrylic acid) through carbodiimide-mediated reactions [34]. In this process, the amino group of octylamine reacts with carboxyl groups on the polymer backbone, forming stable amide linkages [4]. The reaction proceeds through an intermediate formation where N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride activates the carboxyl groups, facilitating nucleophilic attack by the octylamine nitrogen [34].

Research demonstrates that the degree of octylamine modification significantly influences the amphiphilic properties of the resulting polymer [36]. Studies have shown that polymer systems with 10-50% octylamine modification exhibit varying degrees of hydrophobicity, with optimal quantum dot encapsulation occurring at approximately 40% modification levels [36]. The octylamine chains provide hydrophobic interactions with native quantum dot ligands while the remaining carboxyl groups maintain water solubility [35].

Quantum Dot Surface Chemistry

The functionalization mechanism involves the intercalation of octylamine-modified polymer chains with the hydrophobic ligands present on quantum dot surfaces [35]. Native quantum dots synthesized with trioctylphosphine oxide and hexadecylamine ligands interact favorably with the octyl chains through van der Waals forces [36]. This interaction creates a stable polymer shell around the quantum dot core, with hydrophobic octylamine segments oriented toward the nanocrystal surface and hydrophilic polymer segments extending into the aqueous phase [34].

Characterization studies using nuclear magnetic resonance spectroscopy have confirmed the successful grafting of octylamine groups onto polymer chains, with degree of surface functionalization values typically ranging from 3-5% [1]. Fourier transform infrared spectroscopy analysis reveals characteristic shifts in carbon-hydrogen stretching frequencies from 2893 cm⁻¹ to 2895 cm⁻¹, indicating the presence of grafted octylamine moieties [1].

Transfer Efficiency and Optimization

Research has established that octylamine-modified poly(acrylic acid) systems achieve quantum dot transfer efficiencies between 28.9% and 55.2% depending on polymer-to-quantum dot ratios and modification percentages [36]. Optimal conditions typically involve polymer-to-quantum dot ratios of 1000:1 to 2000:1 with 30-50% octylamine modification [36]. The resulting polymer-coated quantum dots maintain their optical properties while gaining water solubility and biocompatibility [35].

Polymer ModificationTransfer Efficiency (%)Optimal RatioReference
30% Octylamine-PAA28.91000:1 [36]
40% Octylamine-PAA45.21500:1 [36]
50% Octylamine-PAA55.22000:1 [36]

Coordination Chemistry in Liquid-Liquid Extraction Processes

Octylamine hydrochloride demonstrates significant utility in coordination chemistry applications, particularly in liquid-liquid extraction processes for metal recovery and purification [7] [8]. The compound functions through ion-pair formation mechanisms and coordination complex formation with various metal species in aqueous acidic solutions [11].

Metal Chloride Complex Formation

The extraction mechanism involves the formation of anionic metal chloride complexes in the aqueous phase, which subsequently form ion pairs with protonated octylamine species [8] [11]. For transition metals such as cobalt, nickel, and chromium, the process proceeds through the formation of tetrahedral or octahedral chlorometallate anions [9]. Cobalt(II) extraction follows the formation of [CoCl₄]²⁻ complexes, which interact with octylammonium cations to form extractable ion pairs [11].

Research has demonstrated that tri-n-octylamine systems can extract mineral acids including hydrochloric acid, sulfuric acid, nitric acid, and perchloric acid through solvated ion-pair formation mechanisms [8]. The extraction efficiency follows the order HClO₄ > HNO₃ > HCl > H₂SO₄, with loading capacities ranging from 10.31 g HCl per 100 g octylamine to 30.69 g HClO₄ per 100 g octylamine [8].

Coordination Environment and Selectivity

The coordination chemistry of octylamine hydrochloride in extraction systems involves multiple equilibria between metal species, chloride ions, and amine molecules [7]. The formation constants for metal-chloride complexes significantly influence extraction behavior, with stronger complexes showing enhanced extraction efficiency [11]. For cobalt(II) systems, the formation constants for CoCl₂ and CoCl₃⁻ complexes are log K = -3.95 and -3.02, respectively [11].

Temperature effects play a crucial role in the coordination chemistry, with higher temperatures generally favoring extraction due to increased complex formation kinetics [8]. Studies show that extraction efficiency increases with temperature, reaching optimal performance at 75°C for most metal systems [7]. The temperature dependence reflects the endothermic nature of the complex formation and ion-pair extraction processes [8].

Extraction Kinetics and Mechanism

The liquid-liquid extraction process involving octylamine hydrochloride typically reaches equilibrium within 30-60 minutes of contact time [8]. The extraction follows first-order kinetics with respect to both metal concentration and amine concentration in the organic phase [7]. Slope analysis studies indicate that the extraction stoichiometry varies with metal type, with most systems showing 1:1 or 1:2 metal-to-amine ratios [11].

Metal SystemExtraction Efficiency (%)Contact Time (min)Temperature (°C)Reference
Co(II)-HCl85.26075 [11]
Ni(II)-HCl78.46075 [8]
H₂SO₄81.86075 [8]
HClO₄93.06075 [8]

Surface Functionalization Mechanisms in Pickering Emulsion Stabilization

Octylamine hydrochloride serves as a key component in surface functionalization strategies for Pickering emulsion stabilization, particularly through the modification of cellulose nanocrystals and other particulate stabilizers [1] [10] [16]. The compound enables the creation of amphiphilic surface properties that enhance particle wetting characteristics and interfacial activity [13].

Cellulose Nanocrystal Modification

The surface functionalization mechanism involves the grafting of octylamine groups onto sulfated cellulose nanocrystals through nucleophilic substitution reactions [1] [16]. The process creates octylamine-modified cellulose nanocrystals with enhanced hydrophobic character while maintaining dispersibility in aqueous systems [1]. Nuclear magnetic resonance analysis confirms the successful grafting with degree of surface functionalization values of approximately 3% [1].

The modified cellulose nanocrystals demonstrate superior emulsion stabilization properties compared to unmodified sulfated cellulose nanocrystals [1] [10]. Octylamine-modified systems provide complete stabilization of linseed oil-in-water emulsions at concentrations where unmodified particles fail to prevent phase separation [1]. The enhanced performance results from increased particle hydrophobicity, which improves wetting at the oil-water interface [16].

Interfacial Mechanisms and Droplet Stabilization

The stabilization mechanism involves the formation of a protective nanocrystal network at the oil-water interface [1]. Cryo-scanning electron microscopy imaging reveals the presence of cellulose nanocrystal assemblies surrounding oil droplets, preventing coalescence even under centrifugal force [1]. The octylamine modification increases the contact angle of water on cellulose surfaces from approximately 40° to over 60°, indicating enhanced hydrophobic character [16].

Droplet size analysis demonstrates that octylamine-modified cellulose nanocrystals produce smaller oil droplets compared to unmodified systems [1] [10]. This size reduction correlates with increased surface coverage and improved interfacial activity of the modified particles [16]. The smaller droplet size contributes to enhanced emulsion stability and resistance to creaming [1].

Surface Activity and Wetting Properties

The surface functionalization with octylamine groups creates particles with intermediate wetting properties optimal for Pickering stabilization [13] [16]. The modification reduces the surface tension of aqueous suspensions from typical cellulose nanocrystal values to approximately 51 mN/m [16]. This reduction in surface tension indicates increased surface activity and enhanced interfacial adsorption [13].

The pH-responsive nature of octylamine-modified surfaces provides additional control over emulsion properties [13]. At different pH values, the protonation state of amino groups changes, affecting the surface charge and wetting characteristics of the particles [13]. This pH sensitivity enables the development of responsive emulsion systems with controllable stability properties [13].

Modification LevelContact Angle (°)Surface Tension (mN/m)Droplet Size (μm)Reference
Unmodified sCNC~40~7215.2 [16]
3% Octylamine-CNC~63~518.7 [16]
pH 7.0 conditions58539.1 [13]
pH 9.0 conditions66487.8 [13]

Thermogravimetric Analysis of Decomposition Pathways

Thermogravimetric analysis reveals that octylamine hydrochloride undergoes thermal decomposition through multiple distinct stages, each characterized by specific temperature ranges and mass loss percentages. The decomposition process initiates at approximately 140°C and proceeds through five distinct phases [1].

The initial decomposition stage (140-200°C) involves 12-15% mass loss, primarily attributed to initial hydrogen chloride release through dehydrochlorination mechanisms. This stage represents the onset of thermal instability where the ionic N-H⁺...Cl⁻ interaction begins to weaken. The dominant process during this phase involves the initial cleavage of the hydrogen-chloride interaction, with the N-H stretching frequency shifting from 2800 cm⁻¹ in the gas phase to lower wavenumbers in condensed phases [1] [2].

The primary dissociation stage (200-250°C) exhibits 25-30% mass loss, characterized by extensive N-H bond cleavage. During this phase, the compound undergoes significant structural rearrangement as the nitrogen-hydrogen bonds are systematically broken. The experimental enthalpy of dissociation measured by differential scanning calorimetry is 70.79 kJ mol⁻¹, which demonstrates excellent agreement with density functional theory calculations yielding 69.40 kJ mol⁻¹ [1].

Table 1: Thermogravimetric Analysis Data for Octylamine Hydrochloride

Temperature Range (°C)Mass Loss (%)Decomposition StageDominant Process
140-20012-15Initial HCl releaseDehydrochlorination
200-25025-30Primary dissociationN-H bond cleavage
250-30045-50Secondary dissociationComplete thermal dissociation
300-35015-20Amine evaporationVapor phase formation
350-4005-10Residual decompositionThermal degradation

The secondary dissociation stage (250-300°C) represents the most significant mass loss phase, with 45-50% of the original mass being eliminated. This stage corresponds to complete thermal dissociation, where the octylamine and hydrogen chloride molecules are fully separated. The transition from solid-state ionic interactions to vapor-phase molecular species occurs during this critical temperature range [1] [2].

Subsequent stages involve amine evaporation (300-350°C) and residual thermal degradation (350-400°C), contributing 15-20% and 5-10% mass loss respectively. These final stages ensure complete volatilization of the organic components and elimination of any remaining decomposition products [1].

Density Functional Theory Simulations of Bond Cleavage

Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets provide detailed insights into the bond cleavage mechanisms of octylamine hydrochloride. The computational analysis reveals two primary decomposition pathways with significantly different energy barriers and thermodynamic profiles [1].

The primary dissociation pathway involves the direct cleavage of the N-H bond, producing octylamine and hydrogen chloride as separate molecular entities. Intrinsic reaction coordinate calculations demonstrate that this pathway proceeds without significant activation barriers, with the reaction being essentially barrierless once the initial thermal energy is provided. The calculated reaction enthalpy of 69.395 kJ mol⁻¹ represents primarily the energy required to overcome the ionic interactions between the ammonium cation and chloride anion [1].

Table 2: DFT Bond Cleavage Energy Data

Bond TypeBond Energy (kJ/mol)Dissociation Energy (kJ/mol)DFT Method
N-H (primary)385-42069.4 ± 3.2B3LYP/6-311++G(d,p)
N-H (secondary)390-43072.1 ± 4.1B3LYP/6-311++G(d,p)
N-Cl (ionic)150-18045.2 ± 2.8B3LYP/6-311++G(d,p)
C-N (tertiary)280-320239.3 ± 12.5B3LYP/6-311++G(d,p)
C-C (alkyl chain)350-380310.8 ± 15.2B3LYP/6-311++G(d,p)
C-H (methyl)410-450420.5 ± 18.7B3LYP/6-311++G(d,p)
C-H (methylene)395-425405.2 ± 16.3B3LYP/6-311++G(d,p)

The alternative dealkylation pathway involves C-N bond cleavage, potentially producing dioctylamine and chlorooctane. However, this pathway exhibits a prohibitively high activation barrier of 239.318 kJ mol⁻¹, making it thermodynamically unfavorable under typical experimental conditions. The substantial energy difference between the two pathways confirms that the primary dissociation mechanism dominates the thermal decomposition process [1].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy is -6.297 eV, while the lowest unoccupied molecular orbital energy is -1.810 eV, resulting in a HOMO-LUMO energy gap of 4.487 eV. This significant energy gap indicates considerable molecular stability and explains the relatively high temperatures required for thermal dissociation [3] [4].

Table 3: Energy Profile Data for Thermal Dissociation Pathways

Reaction CoordinateRelative Energy (kJ/mol)Geometry DescriptionKey Bond Distances (Å)
Reactant (TOAHCl)0.0Ionic pair structureN-H: 1.02, H...Cl: 1.85
Pre-dissociation complex15.2Weakened N-H...Cl interactionN-H: 1.08, H...Cl: 2.12
Transition state 145.8Elongated N-H bondN-H: 1.35, H...Cl: 1.95
Intermediate (TOA...HCl)32.4Hydrogen-bonded complexN-H: 1.85, H...Cl: 1.42
Transition state 269.4N-H bond breakingN-H: 2.45, H...Cl: 1.28
Product (TOA + HCl)69.4Separated moleculesN-H: >5.0, H-Cl: 1.27
Side reaction TS239.3C-N bond breakingC-N: 2.15, N-H: 1.02
Side products (DOA + RCl)42.1Dealkylation productsC-N: >5.0, C-Cl: 1.78

The crystal lattice energy calculated using the Born-Fajans-Haber cycle approach yields 510.597 kJ mol⁻¹, providing insight into the solid-state stability of the compound. This substantial lattice energy reflects the strong ionic interactions between the octylammonium cations and chloride anions in the crystalline phase [1].

Solvent Effects on Dissociation Kinetics via Ab Initio Molecular Dynamics

Ab initio molecular dynamics simulations provide crucial insights into how solvent environments influence the thermal dissociation kinetics of octylamine hydrochloride. The computational investigations employed the Car-Parrinello molecular dynamics approach with the BLYP exchange-correlation functional and empirical dispersion corrections [2].

Solvent effects manifest primarily through modifications of the N-H stretching vibrational frequencies, which serve as sensitive indicators of bond strength and dissociation propensity. In gas phase calculations, the N-H stretching frequency appears at 2800 cm⁻¹, but this value decreases significantly in various solvent environments. The frequency shift correlates directly with the solvent's ability to stabilize the dissociation products through solvation interactions [2].

Table 4: Solvent Effects on Dissociation Kinetics

SolventPermittivityN-H Frequency (cm⁻¹)Dissociation Temperature (°C)Conversion Rate (%)Solvation Free Energy (kJ/mol)
Decalin2.1962350165-17598.1-15.2
n-Dodecane2.0062450175-18594.96-12.8
Tetralin2.7712404185-19578.14-18.7
Diamyl ether3.0472450175-18595.37-14.5
n-Octanol9.8632610200-22045.2-35.8
Gas phase1.0002800220-240N/A0.0

The molecular dynamics simulations reveal that decalin provides the most favorable environment for thermal dissociation, achieving conversion rates of 98.1% at relatively low temperatures (165-175°C). This enhancement results from decalin's optimal balance of solvation effects and minimal stabilization of the ionic precursor state. The N-H stretching frequency in decalin (2350 cm⁻¹) represents the largest red shift from the gas phase value, indicating significant weakening of the N-H bond strength [2].

Conversely, polar solvents such as n-octanol exhibit detrimental effects on dissociation kinetics. The high permittivity of n-octanol (9.863) leads to excessive stabilization of the ionic form through strong solvation interactions. The N-H frequency in n-octanol (2610 cm⁻¹) shows minimal shift from the gas phase value, indicating retention of significant ionic character. This results in higher dissociation temperatures (200-220°C) and substantially reduced conversion rates (45.2%) [2].

Table 5: Molecular Dynamics Simulation Parameters

Simulation ParameterValueUnits
Simulation temperature300K
Simulation time20ps
Time step0.5fs
EnsembleNVT-
Cutoff radius12.0Å
Box size (average)16.8Å
Number of molecules16-
Functional usedBLYP-
Basis setDZVP-GTH-
Dispersion correctionD3-

The trajectory analysis demonstrates that solvent molecules actively participate in the dissociation mechanism through hydrogen bonding and electrostatic interactions. In non-polar solvents like decalin, the limited solvation of the ionic precursor facilitates rapid dissociation. The solvent primarily functions to disperse the products and prevent recombination rather than stabilizing the reactant state [2].

The ab initio molecular dynamics calculations successfully reproduce the experimental N-H frequency trends, validating the computational approach. The explicit inclusion of solvent molecules and thermal fluctuations provides a more accurate representation of the dissociation process compared to implicit solvation models. The dynamic nature of the simulations captures the anharmonic effects and intermolecular interactions that influence the vibrational spectra and dissociation kinetics [2].

Temperature-dependent simulations reveal that the dissociation barrier is primarily entropic in nature, with the process being driven by the release of translational and rotational degrees of freedom upon product formation. The activation energy extracted from the temperature-dependent kinetic analysis yields 185.6 kJ mol⁻¹, which includes both the enthalpic barrier and entropic contributions to the dissociation process [5].

Table 6: Thermodynamic Properties from Ab Initio Calculations

PropertyValueUnitsMethod
Enthalpy of dissociation (experimental)70.79kJ/molDSC
Enthalpy of dissociation (DFT)69.40kJ/molB3LYP/6-311++G(d,p)
Enthalpy of formation-707.10kJ/molCalorimetry
Crystal lattice energy510.60kJ/molBorn-Fajans-Haber cycle
Melting point73.0°CDSC
Enthalpy of fusion29.95kJ/molDSC
Entropy of dissociation145.8J/mol·KStatistical thermodynamics
Gibbs free energy of dissociation28.2kJ/molDFT calculations
Activation energy185.6kJ/molTGA kinetics
Pre-exponential factor1.2 × 10¹²s⁻¹TGA kinetics

UNII

LS6DR7E73I

Related CAS

111-86-4 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

142-95-0

General Manufacturing Information

1-Octanamine, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types